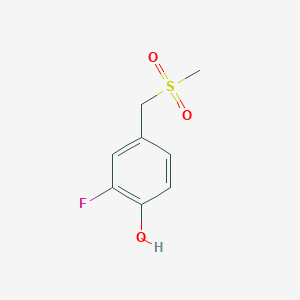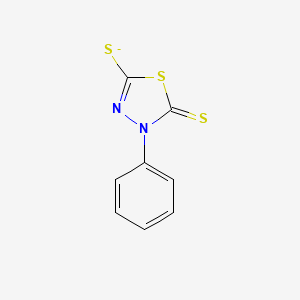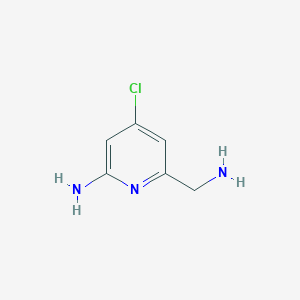
1-(Methanesulfonyl)-2,4-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethoxy-1-(methylsulfonyl)benzene is an organic compound with the molecular formula C9H12O4S It is a derivative of benzene, featuring two methoxy groups and a methylsulfonyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-1-(methylsulfonyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of 2,4-dimethoxybenzene using methylsulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethoxy-1-(methylsulfonyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Substitution: The methoxy groups activate the benzene ring towards electrophilic substitution reactions, such as nitration and halogenation.
Nucleophilic Substitution: The methylsulfonyl group can be displaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid for nitration or bromine for bromination, typically in the presence of a catalyst like sulfuric acid or iron(III) bromide.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nitration: 2,4-Dimethoxy-1-(methylsulfonyl)-5-nitrobenzene.
Bromination: 2,4-Dimethoxy-1-(methylsulfonyl)-5-bromobenzene.
Oxidation: 2,4-Dimethoxy-1-(methylsulfonyl)benzene sulfone.
Reduction: 2,4-Dimethoxy-1-(methylthio)benzene.
Aplicaciones Científicas De Investigación
2,4-Dimethoxy-1-(methylsulfonyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4-dimethoxy-1-(methylsulfonyl)benzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy groups and the methylsulfonyl group can influence the compound’s binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dimethoxybenzene: Lacks the methylsulfonyl group, making it less reactive in certain substitution reactions.
1,3-Dimethoxy-4-(methylsulfonyl)benzene: Similar structure but different substitution pattern, leading to different reactivity and properties.
2,4-Dimethoxy-1-(methylthio)benzene: Contains a methylthio group instead of a methylsulfonyl group, affecting its oxidation state and reactivity.
Uniqueness
2,4-Dimethoxy-1-(methylsulfonyl)benzene is unique due to the presence of both electron-donating methoxy groups and an electron-withdrawing methylsulfonyl group
Propiedades
Número CAS |
38452-44-7 |
|---|---|
Fórmula molecular |
C9H12O4S |
Peso molecular |
216.26 g/mol |
Nombre IUPAC |
2,4-dimethoxy-1-methylsulfonylbenzene |
InChI |
InChI=1S/C9H12O4S/c1-12-7-4-5-9(14(3,10)11)8(6-7)13-2/h4-6H,1-3H3 |
Clave InChI |
JQVBKXBFLDZQDR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)S(=O)(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(1R,2R)-1,2-Diphenyl-2-(piperidin-1-YL)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13914111.png)
![Tert-butyl N-[(6-oxo-3-piperidyl)methyl]carbamate](/img/structure/B13914116.png)



![Tert-butyl 4-oxo-2,3,3a,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13914145.png)





![(8S,11S,14S)-14-[[2-[[(2R)-2-[[(2R)-2-[acetyl(methyl)amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]-methylamino]-3,18-dihydroxy-11-methyl-10,13-dioxo-9,12-diazatricyclo[13.3.1.12,6]icosa-1(18),2,4,6(20),15(19),16-hexaene-8-carboxylic acid](/img/structure/B13914172.png)
